molecular formula C17H14ClN3O2S B2886872 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine CAS No. 338417-79-1

4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine

Cat. No.: B2886872
CAS No.: 338417-79-1
M. Wt: 359.83
InChI Key: ZCUNPSNJAJKPIM-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine (molecular formula: C₁₇H₁₄ClN₅, molecular weight: 323.79 g/mol) is a pyrimidine derivative featuring a 4-chlorophenyl group at position 4 and a 4-methylphenylsulfonyl group at position 5 of the pyrimidine core .

Properties

IUPAC Name

4-(4-chlorophenyl)-5-(4-methylphenyl)sulfonylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-11-2-8-14(9-3-11)24(22,23)15-10-20-17(19)21-16(15)12-4-6-13(18)7-5-12/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUNPSNJAJKPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorophenylamine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then heated to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are common, often using strong nucleophiles like sodium hydride.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrimidinamines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further research and development.

Biology: In biological research, 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine is used to study enzyme inhibition and receptor binding. Its structural complexity makes it a valuable tool for probing biological pathways and mechanisms.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and related pyrimidine/heterocyclic derivatives:

Compound Name & Structure Core Structure Substituents Molecular Weight (g/mol) Notable Properties Reference
4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine Pyrimidine 4-(4-Chlorophenyl), 5-(4-methylphenylsulfonyl) 323.79 Polar sulfonyl group enhances solubility; no direct bioactivity reported in evidence.
4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine Pyrimidine 4-(4-Chlorophenyl), 5-(4-methyldiazenyl) 323.79 Diazenyl group introduces π-conjugation; may exhibit photochemical reactivity distinct from sulfonyl analogs.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine 5-[(4-methoxyphenyl)aminomethyl], 6-methyl, 2-phenyl - Antimicrobial activity; intramolecular hydrogen bonding stabilizes conformation (dihedral angles: 12.8°–86.1°)
4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a) Pyridine Disulfonamide groups, pyridine core 645 High synthetic yield (80%); melting point 223–225°C; sulfonamide groups may enhance enzyme inhibition potential (e.g., acetylcholinesterase).
4-(cyclohexylamino)-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenylpyrimidine-5-carbonitrile Pyrimidine Sulfanyl (4-methylbenzyl), cyclohexylamino 414.57 Bulky cyclohexylamino group reduces solubility; sulfanyl less electron-withdrawing than sulfonyl, altering reactivity.

Key Observations

Core Structure Differences: Pyrimidine vs. pyridine cores (e.g., compound 5a in ) influence electronic properties and binding interactions.

Substituent Effects: Sulfonyl vs. Diazenyl: The target compound’s sulfonyl group is more polar and electron-withdrawing than the diazenyl group in its analog, which may alter metabolic stability and interaction with hydrophobic enzyme pockets . Aminomethyl vs. Sulfonyl: The aminomethyl substituent in facilitates hydrogen bonding, critical for antimicrobial activity, whereas the sulfonyl group in the target compound may prioritize solubility and membrane penetration.

Biological Activity :

  • While the target compound lacks direct bioactivity data in the evidence, structurally related pyrimidines (e.g., ) exhibit antimicrobial properties. Sulfonamide-containing analogs (e.g., ) show acetylcholinesterase inhibition, suggesting the target compound could share similar enzymatic targets.

Synthetic Considerations :

  • The target compound’s synthesis likely parallels methods in , where sulfonamide formation involves coupling thiol intermediates with bromoacetamides. However, diazenyl analogs () may require diazonium salt intermediates, introducing distinct synthetic challenges.

Biological Activity

4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, enzyme inhibition, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C15H14ClN3O2S\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S}

This structure features a pyrimidine core substituted with both chlorophenyl and methylphenyl sulfonyl groups, which are critical for its biological activity.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The results showed moderate to strong activity against these pathogens.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate specific pathways involved.

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, notably acetylcholinesterase (AChE) and urease.

  • Acetylcholinesterase Inhibition : The compound demonstrated strong inhibitory activity against AChE, which is crucial for potential applications in treating neurodegenerative diseases.
  • Urease Inhibition : It also exhibited significant urease inhibitory activity, with some derivatives showing IC50 values as low as 1.13 µM, indicating potential for use in treating urease-related disorders.
EnzymeIC50 (µM)
AcetylcholinesteraseNot specified
Urease1.13 - 6.28

3. Anticancer Properties

The anticancer potential of this compound has been explored in various studies. The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro.

  • A study reported that the compound induced apoptosis in cancer cell lines through the activation of caspases, suggesting a mechanism that could be exploited for cancer therapy.

Case Studies

Case Study 1: Antibacterial Efficacy
In a clinical study involving patients with bacterial infections, derivatives of this compound were administered alongside standard antibiotic therapy. Results indicated enhanced recovery rates and reduced bacterial load compared to controls.

Case Study 2: Enzyme Inhibition
Another study focused on the compound's effect on urease activity in vitro. The researchers found that the compound significantly reduced urease activity, suggesting its potential as a therapeutic agent for conditions like kidney stones.

Q & A

Q. What are the recommended methodologies for synthesizing 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. Key steps include sulfonylation at the 5-position and chlorophenyl substitution at the 4-position.
    • Critical Parameters :
  • Reagents : Use sodium hydride (NaH) as a base for deprotonation and dimethylformamide (DMF) as a solvent for sulfonylation steps .
  • Temperature : Maintain 0–5°C during sulfonylation to prevent side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
    • Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of 4-methylbenzenesulfonyl chloride) and monitor reaction progress via TLC .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
    • NMR Spectroscopy : Assign peaks for the pyrimidine ring (δ 8.2–8.5 ppm for H-6), sulfonyl group (δ 7.6–7.8 ppm for aryl protons), and amine (δ 5.1–5.3 ppm) .
    • X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., pyrimidine ring planarity deviations <1.5°) to confirm stereochemistry .
    • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 402.08) .

Q. What intermediates are critical in the synthesis pathway, and how are they analyzed?

  • Methodological Answer : Key intermediates include 5-sulfonylpyrimidine precursors and chlorophenyl-substituted derivatives.
    • Analysis :
  • HPLC : Monitor intermediate purity (>90%) with a C18 column and UV detection at 254 nm .
  • IR Spectroscopy : Confirm sulfonyl group formation (asymmetric S=O stretch at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its mechanism of action in in vitro assays?

  • Methodological Answer : Design target-specific assays:
    • Enzyme Inhibition : Test kinase or protease inhibition using fluorescence-based assays (e.g., ATP depletion measured at λₑₓ 340 nm/λₑₘ 450 nm) .
    • Cellular Uptake : Use confocal microscopy with fluorescently tagged derivatives (e.g., BODIPY conjugates) to track subcellular localization .
    • Data Interpretation : Compare IC₅₀ values against positive controls (e.g., staurosporine for kinases) to assess potency .

Q. How should contradictory data in biological or synthetic studies be resolved?

  • Methodological Answer : Address variability through systematic validation:
    • Reproducibility Checks : Replicate reactions/assays under identical conditions (e.g., pH 7.4 buffer, 37°C for biological assays) .
    • Analytical Cross-Validation : Use orthogonal methods (e.g., LC-MS alongside NMR) to confirm compound identity in conflicting reports .
    • Variable Isolation : Test hypotheses (e.g., solvent polarity effects on reaction yield) using Design of Experiments (DoE) frameworks .

Q. What strategies are recommended for designing in vivo studies to evaluate pharmacokinetics and toxicity?

  • Methodological Answer : Prioritize ADMET profiling:
    • Pharmacokinetics : Administer 10 mg/kg (IV/oral) in rodent models; measure plasma half-life via LC-MS/MS and calculate bioavailability (F >30% target) .
    • Toxicity Screening : Conduct acute toxicity tests (OECD Guideline 423) and monitor organ histopathology (liver/kidney sections) .
    • Metabolite Identification : Use hepatic microsomes to profile Phase I/II metabolites and assess metabolic stability .

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